molecular formula C18H15N5O B2815899 N-[4-(benzyloxy)phenyl]-9H-purin-6-amine CAS No. 537666-73-2

N-[4-(benzyloxy)phenyl]-9H-purin-6-amine

Cat. No.: B2815899
CAS No.: 537666-73-2
M. Wt: 317.352
InChI Key: IMKUYUJIUZMNDS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine ring system substituted with a phenylmethoxy group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine typically involves the reaction of a purine derivative with a phenylmethoxy-substituted benzene. One common method is the nucleophilic substitution reaction where the purine derivative is reacted with 4-phenylmethoxyphenyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-9H-purin-6-amine: shares structural similarities with other purine derivatives such as adenine and guanine.

    This compound: is also similar to other phenylmethoxy-substituted compounds, which can exhibit similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N-[4-(benzyloxy)phenyl]-9H-purin-6-amine is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, belonging to the class of 6-aminopurines, exhibits a range of biological activities that are significant for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a purine base with a benzyloxy group attached to the phenyl ring. This specific substitution is believed to influence its biological activity by enhancing its binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds like this one often act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, they may inhibit protein kinases or other enzymes that play critical roles in cell proliferation and survival.
  • Purinergic Signaling Modulation : As a purine derivative, it may interact with purinergic receptors (e.g., P2Y receptors), which are involved in various physiological processes including immune response and inflammation .

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may serve as a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antiproliferative effects, this compound has demonstrated antimicrobial properties. Studies indicate that it inhibits the growth of several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight its potential utility in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Inhibition of Protein Kinases : A study exploring the inhibition of threonine tyrosine kinase (TTK) found that similar purine derivatives can significantly affect cellular signaling pathways critical for cancer progression. The study suggests that this compound may exhibit similar inhibitory effects on TTK or related kinases .
  • Purinergic System Targeting : Another investigation into purinergic signaling revealed that compounds interacting with P2Y receptors could modulate immune responses effectively. This indicates a broader therapeutic potential for this compound beyond cancer treatment, possibly in autoimmune disorders .
  • Antiparasitic Activity : Research into related purine analogs has shown promising results against Trypanosoma brucei, the causative agent of sleeping sickness. While specific data on this compound is limited, its structural similarities suggest potential antiparasitic activity that warrants further exploration .

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-2-4-13(5-3-1)10-24-15-8-6-14(7-9-15)23-18-16-17(20-11-19-16)21-12-22-18/h1-9,11-12H,10H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUYUJIUZMNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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